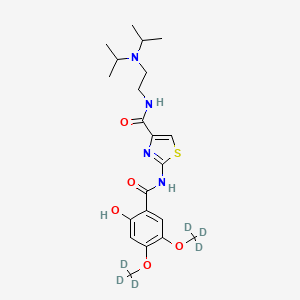

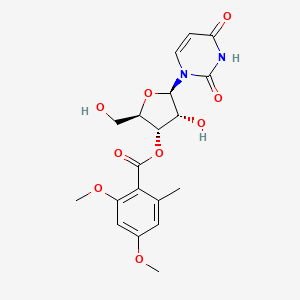

![molecular formula C19H23Cl2FN4O B11932255 N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)

N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PF-03463275 is a novel, orally available, and central nervous system-penetrant inhibitor of the glycine transporter type 1 (GlyT1). It has shown potential in the treatment of cognitive impairments associated with schizophrenia. This compound works by inhibiting the reuptake of glycine, thereby enhancing neuroplasticity and improving cognitive functions .

Métodos De Preparación

The synthesis of PF-03463275 involves several steps, including the use of iridium-catalyzed hydrogen borrowing to achieve the operational equivalent of reductive amination . The compound is synthesized on a kilogram scale, making it suitable for industrial production. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, with the final product being stored at -20°C for long-term stability .

Análisis De Reacciones Químicas

PF-03463275 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a model compound for studying glycine transporter inhibitors.

Biology: It has been shown to enhance neuroplasticity and improve cognitive functions in animal models.

Medicine: It is currently undergoing clinical trials for the treatment of cognitive impairments associated with schizophrenia.

Industry: It is used in the development of new therapeutic agents targeting glycine transporters

Mecanismo De Acción

PF-03463275 exerts its effects by inhibiting the glycine transporter type 1 (GlyT1). This inhibition increases the availability of glycine in the synaptic cleft, which in turn enhances the activation of N-methyl-D-aspartate (NMDA) receptors. The activation of NMDA receptors leads to improved synaptic plasticity and cognitive functions. The molecular targets involved include the GlyT1 transporter and NMDA receptors .

Comparación Con Compuestos Similares

PF-03463275 is unique in its high selectivity and potency as a GlyT1 inhibitor. Similar compounds include:

Iclepertin (BI 425809): Another GlyT1 inhibitor under development for the treatment of cognitive impairments associated with schizophrenia.

SSR504734: Another GlyT1 inhibitor with potential therapeutic applications in neuropsychiatric conditions.

PF-03463275 stands out due to its favorable pharmacokinetic properties and its ability to penetrate the central nervous system effectively.

Propiedades

Fórmula molecular |

C19H23Cl2FN4O |

|---|---|

Peso molecular |

413.3 g/mol |

Nombre IUPAC |

N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H22ClFN4O.ClH/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12;/h3-5,10-11,13-15H,6-9H2,1-2H3;1H/t13-,14+,15?; |

Clave InChI |

XLDTTWXQVPLACT-WQHDNMCPSA-N |

SMILES isomérico |

CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C.Cl |

SMILES canónico |

CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

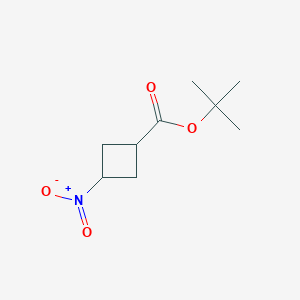

![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)

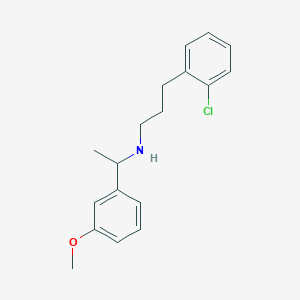

![(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B11932191.png)

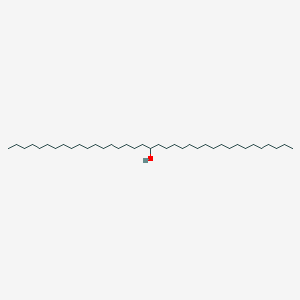

![[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[[12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoyl]amino]propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B11932203.png)

![2-[[4-[(3S)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B11932210.png)

![2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine](/img/structure/B11932211.png)